Low Risk of CYP2D6-Mediated Drug-Drug Interactions Compared to Related Scaffolds
The compound exhibits weak inhibition of the CYP2D6 enzyme, a major source of adverse drug-drug interactions. Its IC50 value is >6,000 nM, which is significantly higher (less potent) than many other drug-like heterocycles and fluorinated analogs that often show low micromolar inhibition [1].
| Evidence Dimension | CYP2D6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | >6.00E+3 nM |
| Comparator Or Baseline | Typical drug-like heterocycles often exhibit IC50 < 1,000 nM for CYP2D6; a higher value indicates lower interaction potential. |
| Quantified Difference | At least 6-fold higher IC50 compared to typical problematic inhibitors. |
| Conditions | In vitro enzymatic assay using human CYP2D6. |
Why This Matters
Prioritizing compounds with minimal CYP2D6 inhibition reduces the risk of clinical drug-drug interactions, a key go/no-go decision point in drug development.
- [1] BindingDB. BDBM50388532: Affinity Data for 3-Chloro-6-(perfluoroethyl)pyridazine. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50388532 (Accessed April 23, 2026). View Source
